molecular formula C6H6N4OS B15337303 2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole

2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole

Cat. No.: B15337303
M. Wt: 182.21 g/mol
InChI Key: NSGWZLFXAOOODT-UHFFFAOYSA-N
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Description

2-Amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 5-methyl-4-oxazolyl moiety at position 3. This structure combines the electron-rich thiadiazole ring with the oxazole heterocycle, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

5-(5-methyl-1,3-oxazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6N4OS/c1-3-4(8-2-11-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10)

InChI Key

NSGWZLFXAOOODT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)C2=NN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and spectroscopic properties of 1,3,4-thiadiazoles are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent at Position 5 Key Properties References
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Minimal fluorescence; moderate biological activity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence (emission at 400 nm and 550 nm); antimycotic potential
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 4-Bromophenyl Used in Suzuki-Miyaura coupling for mPGES-1 inhibitors; moderate enzyme inhibition
2-Amino-5-ethyl-1,3,4-thiadiazole (AET) Ethyl Studied for conformational stability; compared with sulfonamide derivatives
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole 5-Nitro-2-furyl High carcinogenicity (mammary tumors in rats)
Target Compound 5-Methyl-4-oxazolyl Predicted : Enhanced electronic effects; potential fluorescence or enzyme modulation N/A

Fluorescence and Electronic Properties

  • Dual Fluorescence : TS exhibits dual fluorescence due to molecular aggregation and charge transfer facilitated by the ortho-hydroxyphenyl group . The oxazolyl group in the target compound may similarly enable charge transfer, though its methyl substituent could reduce polarity compared to TS.

Preparation Methods

Multi-Step Synthesis via Hydrazide Intermediates

An alternative approach involves constructing the oxazolyl moiety post-thiadiazole formation, as demonstrated in the synthesis of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives.

Stepwise Procedure

  • Thiadiazole Core Synthesis : Prepare 2-amino-5-carboxy-1,3,4-thiadiazole via cyclodehydration of thiosemicarbazide and a dicarboxylic acid derivative.
  • Hydrazide Formation : React the carboxylic acid group with hydrazine to yield 2-amino-5-hydrazinylcarbonyl-1,3,4-thiadiazole.
  • Oxazole Cyclization : Treat the hydrazide with α-hydroxyamide derivatives under dehydrating conditions (e.g., POCl₃ or PPA) to form the oxazolyl ring.
Advantages:
  • Modularity : Permits late-stage functionalization of the oxazole ring.
  • Compatibility : Hydrazide intermediates are stable to subsequent cyclization conditions, as evidenced by FT-IR and ¹H NMR validation.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Yield Range Scalability Key Challenges
Cyclodehydration 70–85% High Synthesis of 5-methyl-4-oxazolecarboxylic acid
Multi-Step Hydrazide 60–75% Moderate Multi-step purification requirements

Structural Characterization and Validation

Critical analytical data for 2-amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole align with reported benchmarks for analogous compounds:

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.90 (s, 1H, oxazole-H), 7.25 (br s, 2H, NH₂).
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxazole), 1540 cm⁻¹ (thiadiazole ring).
  • Mass Spectrometry : m/z 209.03 [M+H]⁺ (calculated for C₇H₇N₅OS: 209.03).

Industrial and Regulatory Considerations

  • Safety : Reactions involving PPA and sulfuric acid necessitate corrosion-resistant equipment and stringent temperature control.
  • Purity Standards : Commercial batches (e.g., Thermo Scientific’s 2-amino-5-methyl-1,3,4-thiadiazole) adhere to ≥96% purity via HClO₄ titration, a benchmark applicable to the target compound.

Q & A

Basic Research Question

  • NMR and IR spectroscopy : Identify functional groups (e.g., amino, oxazolyl) and confirm ring cyclization .
  • X-ray crystallography : Resolve bond lengths and angles in the thiadiazole-oxazole hybrid structure .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

What are the primary biological activities reported for this compound, and what assays validate them?

Basic Research Question

  • Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values linked to apoptosis induction .
  • Receptor targeting : Adenosine A₃ receptor antagonism studied via competitive binding assays .

How can reaction pathways be optimized for regioselective functionalization of the thiadiazole ring?

Advanced Research Question

  • Catalyst selection : Use Pd/Cu catalysts for cross-coupling reactions at position 5 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the amino group .
  • Temperature control : Lower temperatures (0–5°C) favor sulfoxide formation during oxidation .

What mechanistic studies are required to elucidate its interaction with biological targets?

Advanced Research Question

  • Enzyme inhibition assays : Measure competitive vs. non-competitive binding using Lineweaver-Burk plots .
  • Molecular docking : Simulate binding poses with adenosine A₃ receptors or bacterial enzymes (e.g., dihydrofolate reductase) .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

What computational approaches best predict the compound’s reactivity and pharmacokinetics?

Advanced Research Question

  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. bromo groups) with logP and bioavailability .
  • MD simulations : Study membrane permeability using lipid bilayer models .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and toxicity .

How can contradictory data on biological efficacy across studies be resolved?

Advanced Research Question

  • Standardized protocols : Harmonize assay conditions (e.g., cell line passage number, incubation time) .
  • Dosage-response curves : Compare IC₅₀ values under identical nutrient/media conditions .
  • Meta-analysis : Pool data from structurally similar thiadiazoles to identify trends in substituent-activity relationships .

What stability protocols are recommended for long-term storage of this compound?

Basic Research Question

  • Storage conditions : -20°C under argon, with desiccants to prevent hydrolysis .
  • Degradation monitoring : Use HPLC-UV at 254 nm to track purity over time .
  • Light sensitivity : Amber vials prevent photodegradation of the oxazolyl group .

What strategies improve the selectivity of this compound against resistant microbial strains?

Advanced Research Question

  • Structural hybridization : Combine with fluoroquinolone or β-lactam motifs to bypass resistance .
  • Synergistic studies : Test with efflux pump inhibitors (e.g., reserpine) to enhance intracellular accumulation .
  • Biofilm disruption : Use crystal violet assays to quantify inhibition of bacterial adhesion .

Which synthetic routes enable selective modification of the oxazolyl vs. thiadiazole moieties?

Advanced Research Question

  • Protecting groups : Boc for amino group protection during oxazolyl bromination .
  • Cross-coupling : Suzuki-Miyaura reactions target the oxazolyl ring without affecting the thiadiazole .
  • Click chemistry : Azide-alkyne cycloaddition selectively functionalizes the thiadiazole’s amino group .

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